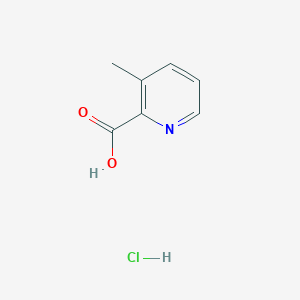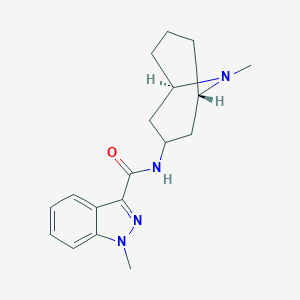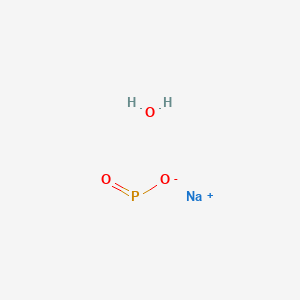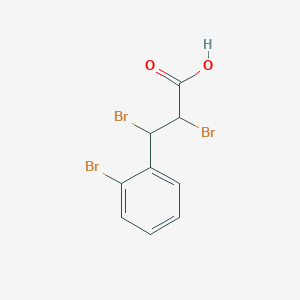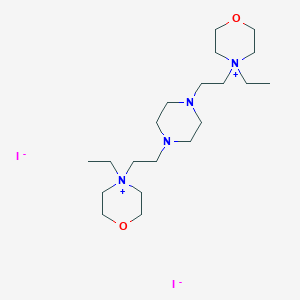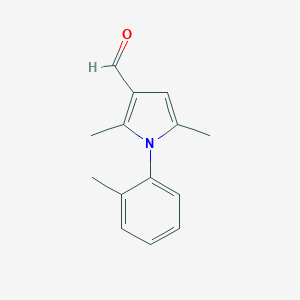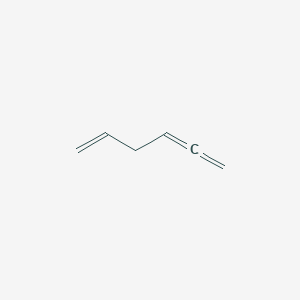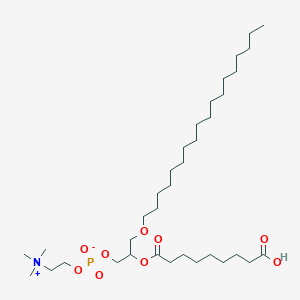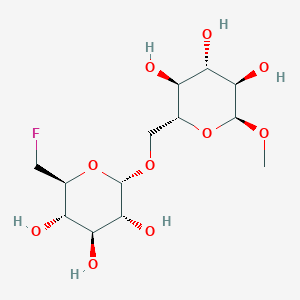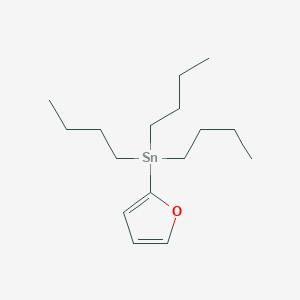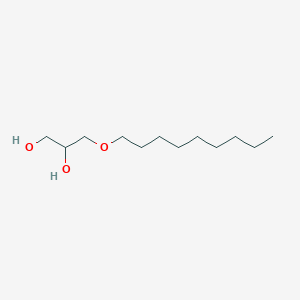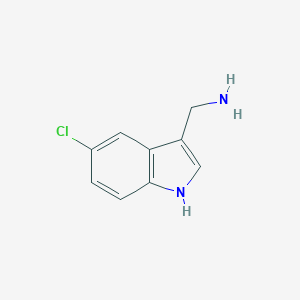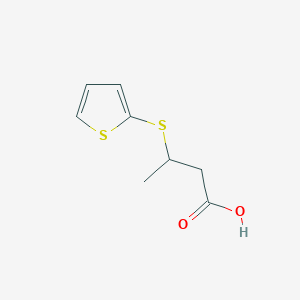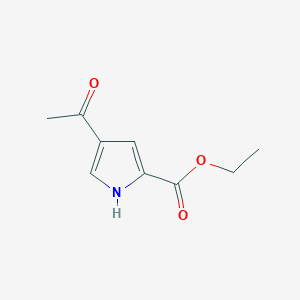
4-Acetil-1H-pirrol-2-carboxilato de etilo
Descripción general
Descripción
Synthesis Analysis
A general method for synthesizing 1H-pyrrole-2-carboxylic acid derivatives involves the reaction between substituted 2H-azirines and enamines. This method yields ethyl 4-acetyl-1H-pyrrole-2-carboxylate among other derivatives, demonstrating moderate to high yields under acid treatment conditions (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of ethyl 4-acetyl-1H-pyrrole-2-carboxylate derivatives has been elucidated through X-ray crystallography, providing insights into their highly coplanar and centrosymmetric packing within crystal structures. These structures are characterized by hydrogen-bonded pairs, showcasing the typical conformation and bonding patterns of pyrrole derivatives (Dmitriev et al., 2015).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including condensation and cyclization, leading to a wide array of heterocyclic compounds. The reactivity of ethyl 4-acetyl-1H-pyrrole-2-carboxylate is influenced by its structural features, such as the acetyl and ester groups, which make it a versatile precursor in organic synthesis (Khajuria et al., 2013).
Physical Properties Analysis
The physical properties of ethyl 4-acetyl-1H-pyrrole-2-carboxylate derivatives, such as solubility, melting point, and boiling point, are crucial for their application in organic synthesis. These properties are determined by the functional groups present in the molecule and their molecular interactions (Senge et al., 2005).
Chemical Properties Analysis
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate exhibits typical chemical properties of pyrrole derivatives, such as nucleophilic substitution and electrophilic addition reactions. Its chemical behavior is largely dictated by the pyrrole ring and substituent effects, which can be leveraged to produce a wide range of chemical products (Rawat et al., 2014).
Aplicaciones Científicas De Investigación
Función en productos naturales
Los derivados del pirrol-2-carboxaldehído (Py-2-C), que incluyen 4-Acetil-1H-pirrol-2-carboxilato de etilo, se han aislado de muchas fuentes naturales, incluidos hongos, plantas (raíces, hojas y semillas) y microorganismos . Estas moléculas que contienen el esqueleto de Py-2-C tienen varias funciones biológicas .
Investigación de la diabetes
El marcador molecular de la diabetes bien conocido, pirralina, que se produce después de reacciones secuenciales in vivo, tiene un esqueleto de Py-2-C . Esto sugiere que el this compound podría usarse potencialmente en la investigación de la diabetes.
Actividades fisiológicas
Se ha encontrado que los compuestos que contienen el grupo Py-2-C tienen varias actividades fisiológicas . Esto sugiere que el this compound podría usarse en estudios fisiológicos.
Aplicaciones terapéuticas
El pirrol y sus derivados están presentes en compuestos terapéuticamente activos, incluidos fungicidas, antibióticos, fármacos antiinflamatorios, fármacos reductores del colesterol y agentes antitumorales . El this compound, al ser un derivado del pirrol, podría tener aplicaciones similares.
Efectos hipolipemiantes
Aunque no está directamente relacionado con el this compound, otros derivados del pirrol han demostrado potentes efectos hipolipemiantes en ratones . Esto sugiere que el this compound podría usarse potencialmente en la investigación de la reducción de lípidos.
Síntesis química
El this compound podría usarse potencialmente como material de partida o intermedio en la síntesis de otros compuestos orgánicos complejos .
Safety and Hazards
The safety information available indicates that Ethyl 4-acetyl-1H-pyrrole-2-carboxylate may be harmful. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Mecanismo De Acción
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to a wide range of physiological effects .
Biochemical Pathways
Pyrrole derivatives have been isolated from many natural sources, including fungi, plants, and microorganisms . They are involved in various biological functions, suggesting that molecules containing this skeleton may affect multiple biochemical pathways .
Propiedades
IUPAC Name |
ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSCVNFRGWVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570689 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119647-69-7 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

